4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride
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Overview
Description
4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride is a complex organic compound that features a tetrazole ring, a piperidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by a Lewis acid such as zinc chloride.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with a suitable leaving group on the tetrazole intermediate.
Introduction of the Phenyl Group: The phenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the tetrazole ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides or sulfonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Biological Research: It is used as a probe to study the interactions between tetrazole derivatives and biological targets.
Material Science: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole: This compound shares the tetrazole ring but lacks the piperidine and phenyl groups.
Piperidine: A simple piperidine ring without the tetrazole and phenyl groups.
Phenyl Tetrazole Derivatives: Compounds that contain both the phenyl and tetrazole groups but lack the piperidine ring.
Uniqueness
4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties that are not observed in the simpler analogs .
Properties
Molecular Formula |
C14H20ClN5S |
---|---|
Molecular Weight |
325.9 g/mol |
IUPAC Name |
4-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H19N5S.ClH/c1-2-4-13(5-3-1)19-14(16-17-18-19)20-11-8-12-6-9-15-10-7-12;/h1-5,12,15H,6-11H2;1H |
InChI Key |
UYMXDGLOBULWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSC2=NN=NN2C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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